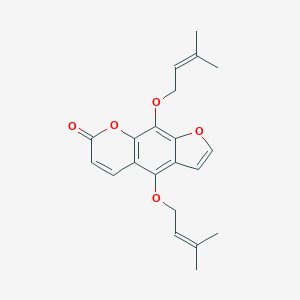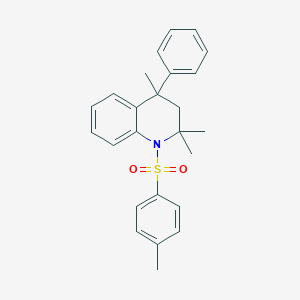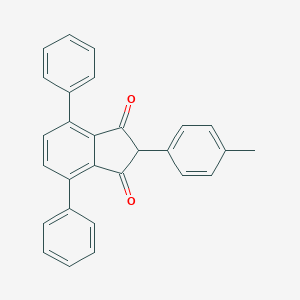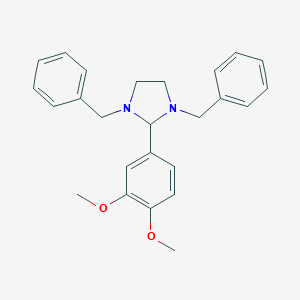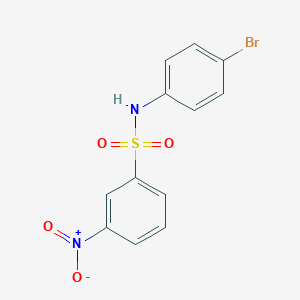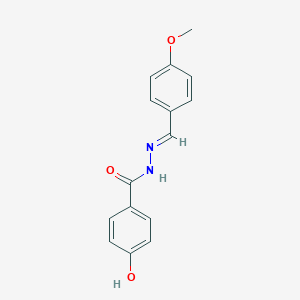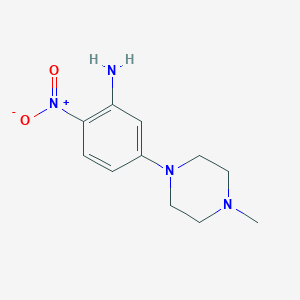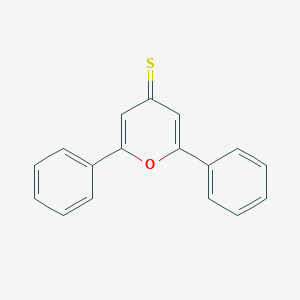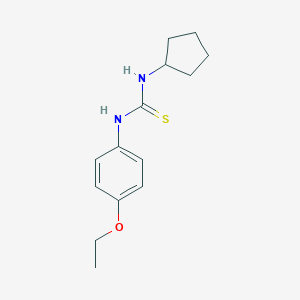
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea, also known as CPET, is a chemical compound that has been widely researched for its potential therapeutic applications. CPET belongs to the class of thiourea derivatives, which have been known to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is not fully understood. However, it has been proposed that 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea may reduce inflammation and pain.
Biochemical And Physiological Effects
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has also been found to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties. Additionally, 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been found to reduce oxidative stress and protect against DNA damage.
Advantages And Limitations For Lab Experiments
One advantage of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is its simple synthesis method, which allows for easy production of the compound for further research. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has also been found to exhibit low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea. One area of research could be the development of novel formulations of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea that improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea in the treatment of cancer and inflammatory diseases. Finally, more research could be conducted to elucidate the mechanism of action of 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea and its effects on various cellular pathways.
Synthesis Methods
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclopentyl isothiocyanate with 4-ethoxyaniline in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea. This synthesis method has been used in various studies to produce 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea for further research.
Scientific Research Applications
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anti-cancer properties. 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation and pain in animal models of arthritis. These findings suggest that 1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea has potential therapeutic applications in the treatment of cancer and inflammatory diseases.
properties
CAS RN |
6197-22-4 |
|---|---|
Product Name |
1-Cyclopentyl-3-(4-ethoxyphenyl)thiourea |
Molecular Formula |
C14H20N2OS |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
1-cyclopentyl-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C14H20N2OS/c1-2-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16,18) |
InChI Key |
JRAOVTXNCVALMR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



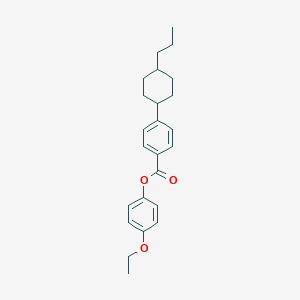
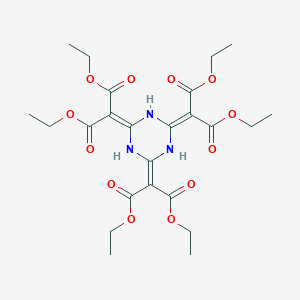
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
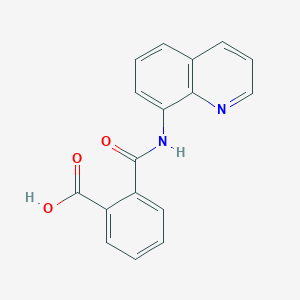
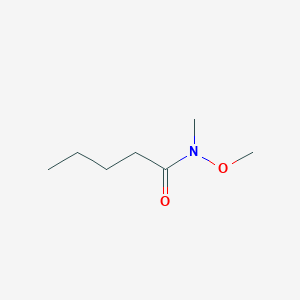
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
